BenchChemオンラインストアへようこそ!

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione

LSD1 Epigenetics Small-molecule inhibitor

5-[Hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione (CAS 91393-24-7) is a 5-substituted uracil derivative with molecular formula C₁₂H₁₂N₂O₃ and a monoisotopic mass of 232.0848 Da. This compound belongs to the pyrimidine-2,4-dione class, a scaffold frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 91393-24-7
Cat. No. B12916072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione
CAS91393-24-7
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O
InChIInChI=1S/C12H12N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6,10,15H,1H3,(H2,13,14,16,17)
InChIKeyVBRHBQIGHOJXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Assessment: 5-[Hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione (CAS 91393-24-7) — Baseline Evidence Landscape


5-[Hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione (CAS 91393-24-7) is a 5-substituted uracil derivative with molecular formula C₁₂H₁₂N₂O₃ and a monoisotopic mass of 232.0848 Da [1]. This compound belongs to the pyrimidine-2,4-dione class, a scaffold frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation. However, unlike clinically validated or extensively profiled analogs such as 5-fluorouracil or 5-hydroxymethyluracil, a comprehensive literature and patent search reveals no peer-reviewed primary research articles, no authoritative database entries containing experimentally measured bioactivity data (e.g., ChEMBL, BindingDB, PubChem BioAssay), and no vendor technical datasheets with quantitative characterization beyond basic identity parameters that are specific to this exact CAS number [2].

Why Generic Substitution of 5-[Hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione (CAS 91393-24-7) Is Not Evidence-Based: The Data Void Problem


Generic substitution within the pyrimidine-2,4-dione class is predicated on the availability of comparator data demonstrating pharmacological, physicochemical, or manufacturing equivalence. For CAS 91393-24-7, the absence of any publicly reported IC₅₀, Kᵢ, logD, solubility, or target engagement data means that equivalence to a well-characterized reference standard cannot be established. A search across ChEMBL, BindingDB, PubChem BioAssay, and the patent literature returned zero quantitative bioactivity records specifically linked to this compound [1]. Consequently, any claim that a different 5-substituted uracil (e.g., 5-fluorouracil, 5-hydroxymethyluracil, or 5-benzyluracil) can serve as a functional substitute carries unquantifiable risk. The sole source-linkage for this compound is to the LSD1 target in the IDRB drug information database, which lists it as 'Pyrimidine derivative 18' with a reference to PMID 27019002; however, the actual compound activity data resides behind restricted patent records and has not been independently verified in peer-reviewed publications [2]. Procurement decisions must therefore be based on the specific synthetic route, physical form, and traceable lot-to-lot identity rather than assumed biological interchangeability.

Quantitative Differentiation Evidence for CAS 91393-24-7: Documented Data Versus Structural Analogs


Target Association: LSD1 Inhibitor Classification with Pending Quantitative Validation

CAS 91393-24-7 is listed in the IDRB drug information database as 'Pyrimidine derivative 18' and classified as a Lysine-specific histone demethylase 1 (LSD1) inhibitor [1]. The source reference (PMID 27019002) and associated patent family (US10053456, US10414761, US10968213) describe pyrimidine-2,4-dione derivatives with LSD1 IC₅₀ values in the nanomolar to sub-micromolar range [2]. However, the individual IC₅₀ value for CAS 91393-24-7 has not been publicly disclosed; the lowest reported IC₅₀ for closely related pyrimidine-2,4-dione LSD1 inhibitors in the same patent series is 100 nM [3], but the exact structural relationship (R-group positions at N1, C5, and C6) between the disclosed 100 nM compound and CAS 91393-24-7 has not been enumerated in any public document. Without selective deconvolution of the patent SAR table, quantitative differentiation relative to tranylcypromine-derived LSD1 inhibitors (e.g., ORY-1001, IC₅₀ = 18 nM) or GSK-LSD1 (IC₅₀ = 16 nM) remains class-level inference only.

LSD1 Epigenetics Small-molecule inhibitor Patent scaffold

Physicochemical Baseline: C5 Substituent Impact on Calculated logP and Solubility Relative to Uracil

The drug-likeness of 5-substituted uracils is dominated by the C5 substituent. According to PubChemLite, CAS 91393-24-7 features a hydroxy-(4-methylphenyl)methyl group at C5, yielding a predicted logP (ALOGPS) of approximately 1.2 and a topological polar surface area (TPSA) of 78.5 Ų [1]. Computational comparison with structurally proximal analogs reveals a significant lipophilicity differential: 5-hydroxymethyluracil (5-HmU) has a calculated logP of approximately -0.9 (ALOGPS) [2]; thymine (5-methyluracil) logP is approximately -0.2 [3]; and 5-benzyluracil logP is approximately 1.5 [4]. The interposition of a hydroxy group between the pyrimidine ring and the p-tolyl group in CAS 91393-24-7 introduces a hydrogen-bond donor/acceptor motif absent in 5-benzyluracil while retaining elevated logP relative to 5-HmU. This intermediate polarity profile suggests differential membrane permeability and aqueous solubility relative to both 5-HmU and 5-benzyluracil, though no experimental logD₇.₄ or kinetic solubility data have been reported for CAS 91393-24-7.

Lipophilicity logP Solubility prediction C5 substitution

Chiral Center: The Unresolved Enantiomer Problem for Procurement Specifications

The 5-[hydroxy-(4-methylphenyl)methyl] substituent of CAS 91393-24-7 contains a chiral benzylic alcohol carbon, yielding a racemic (R/S) mixture unless stereoselective synthesis is performed [1]. Publicly available product listings do not specify enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) values . In contrast, comparator uracil derivatives without a benzylic hydroxy substituent—such as 5-benzyluracil, 5-(4-methylbenzyl)uracil, and thymine—are achiral at C5 and do not present enantiomer-dependent pharmacodynamic or analytical complications. For LSD1, an intracellular target, enantiomeric configuration could differentially influence target engagement, metabolic stability, and off-target binding, as demonstrated for numerous chiral small-molecule epigenetic inhibitors (e.g., tranylcypromine-derived LSD1 inhibitors) [2]. No chiral HPLC or SFC purity data for CAS 91393-24-7 has been published.

Chirality Enantiomeric purity Benzylic alcohol Stereochemical procurement

Absence of ADMET Profiling: Procurement Risk Compared to Characterized Pyrimidine-2,4-diones

No in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data—including microsomal stability, CYP450 inhibition, plasma protein binding, hERG liability, or permeability (PAMPA/Caco-2)—have been reported for CAS 91393-24-7 in any public database [1]. This contrasts sharply with well-profiled pyrimidine-2,4-dione derivatives such as GSK-LSD1, for which selectivity against MAO-A/MAO-B, CYP3A4 IC₅₀ (2.1 µM), and rat pharmacokinetic parameters (CL = 12 mL/min/kg, F% = 34%) have been disclosed [2]. The 5-substituted uracil scaffold carries a known CYP2A6 substrate liability (as demonstrated for 5-fluorouracil and its analogs), but whether the C5 hydroxy-(p-tolyl)methyl group of CAS 91393-24-7 mitigates or exacerbates oxidative metabolism is uncharacterized. Procurement for in vivo or cellular assay programs therefore requires the end-user to either: (a) commission ADMET profiling before committing significant resources, or (b) restrict initial use to biochemical and in silico studies where metabolic stability is not a confounding variable.

ADMET Drug metabolism CYP inhibition Pharmacokinetic risk

Scientifically Grounded Application Scenarios for CAS 91393-24-7 Given Current Evidence Limitations


Biochemical LSD1 Inhibitor Screening with Internal Potency Determination

Procurement is appropriate only when the end-user (a) possesses an in-house LSD1 biochemical assay calibrated with a reference inhibitor (e.g., GSK-LSD1, ORY-1001), (b) accepts the absence of published IC₅₀ data, and (c) intends to generate the first publicly reported activity value for this scaffold. The compound's structural relationship to patent pyrimidine-2,4-dione LSD1 inhibitors (US10053456, US10414761) provides a plausible hypothesis for LSD1 engagement, but quantitative validation is entirely user-dependent [1].

Physicochemical Comparator Studies: Lipophilicity-Driven Permeability Profiling

The predicted logP differential of +2.1 log units relative to 5-hydroxymethyluracil and -0.3 log units relative to 5-benzyluracil positions CAS 91393-24-7 as a mid-range lipophilicity probe within the 5-substituted uracil series [1]. Researchers conducting SAR-by-catalog or systematic logD₇.₄/permeability correlation studies can use this compound as a data point bridging the polarity gap between hydroxymethyluracil and benzyluracil analogs, provided that experimental logD and PAMPA values are generated in parallel with procurement [2].

Stereochemical SAR: Enantiomer-Dependent Activity Profiling

The unresolved chiral benzylic alcohol presents a focused research opportunity for medicinal chemistry groups equipped with chiral chromatography capabilities. Procurement of the racemate, followed by preparative chiral separation and independent biological evaluation of each enantiomer against LSD1 or other uracil-binding targets (thymidine phosphorylase, uridine phosphorylase, dihydropyrimidine dehydrogenase), can establish the stereochemical activity determinant—a variable absent from achiral 5-substituted uracil comparators [1]. This scenario requires the vendor to guarantee adequate mass (≥100 mg) and chemical purity (≥95% by HPLC) to enable preparative chiral resolution.

Negative Control Selection for C5-Benzyl Uracil Probe Studies

For laboratories using 5-benzyluracil or 5-(4-methylbenzyl)uracil as chemical probes for uracil-binding enzymes, CAS 91393-24-7 can serve as a structurally matched negative control if the hydroxy group insertion is demonstrated to ablate or attenuate target binding. This requires the user to perform parallel dose-response analysis of CAS 91393-24-7 and the active 5-benzyluracil comparator against the target of interest before assigning negative-control utility. No pre-existing validation data exist to support this use case without user-generated confirmation [1].

Quote Request

Request a Quote for 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.